1-[4-(Trifluoromethyl)phenyl]butan-2-one
Description
1-[4-(Trifluoromethyl)phenyl]butan-2-one (CAS 1248106-81-1) is an organic compound with the molecular formula C₁₁H₁₁F₃O and a molecular weight of 216.2 g/mol . Its structure features a butan-2-one backbone substituted with a 4-(trifluoromethyl)phenyl group at the 1-position. Key properties include:
The compound is cataloged as a laboratory chemical, supplied by American Elements in high-purity grades, including pharmaceutical and electronic grades .
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-2-10(15)7-8-3-5-9(6-4-8)11(12,13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHXVWXJECTSLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Trifluoromethyl)phenyl]butan-2-one typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable ketone under acidic or basic conditions. One common method includes the use of a Grignard reagent, where 4-(trifluoromethyl)benzaldehyde reacts with a Grignard reagent derived from butan-2-one .
Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation and other advanced techniques to ensure high yield and purity. The use of palladium or platinum catalysts is common in these processes .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The ketone group undergoes nucleophilic additions with organometallic reagents and amines:
Key Findings :
-
The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, accelerating nucleophilic attack compared to non-fluorinated analogs .
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Steric hindrance from the bulky aryl group limits reactivity with larger nucleophiles like organocuprates.
Cyclocondensation Reactions
The compound participates in heterocycle formation via condensation with bifunctional nucleophiles:
With Hydrazine Derivatives
Reaction with hydrazine hydrochloride yields pyrazole derivatives:
text1-[4-(CF₃)Ph]butan-2-one + NH₂NH₂·HCl → 5-(trifluoromethyl)-4-methyl-3-(aryl)pyrazole
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Conditions : Ethanol, 78°C, 6 h
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Mechanism : Hydrazone formation followed by intramolecular cyclization .
With Hydroxylamine
Forms isoxazoline derivatives via oxime intermediates:
text1-[4-(CF₃)Ph]butan-2-one + NH₂OH·HCl → 5-(trifluoromethyl)-4-methyl-3-(aryl)-4,5-dihydroisoxazole
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Conditions : Ethanol, 78°C, 10 h
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Selectivity : CF₃ stabilizes transition states, favoring cis-addition .
Cross-Coupling and Arylation
Dirhodium(II)/P(t-Bu)₃-catalyzed reactions with arylboronic acids enable ketone arylation:
text1-[4-(CF₃)Ph]butan-2-one + ArB(OH)₂ → γ,δ-Unsaturated aryl ketones
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Catalyst : Dirhodium(II) acetate with tri-tert-butylphosphine
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Key Insight : Shorter Rh–P bond lengths enhance isomerization efficiency .
Enolate Alkylation
Deprotonation with LDA generates enolates for C–C bond formation:
textEnolate + R-X → Alkylated ketone
Hydrolysis and Hydration
Under acidic conditions, the ketone forms stable hydrates:
text1-[4-(CF₃)Ph]butan-2-one + H₂O → Geminal diol
Comparative Reactivity of Analogous Compounds
| Compound | Reaction with NH₂NH₂·HCl | Yield | Notes |
|---|---|---|---|
| 1-[4-(CF₃)Ph]butan-2-one | Pyrazole | 89% | Faster kinetics vs. non-CF₃ analogs |
| 1-[3-(CF₃)Ph]butan-2-one | Pyrazole | 76% | Lower yield due to meta-CF₃ steric effects |
| 4-Hydroxy-4-(CF₃)Ph-butan-2-one | Oxazole | 68% | Hydroxyl group complicates cyclization |
Industrial and Pharmacological Relevance
Scientific Research Applications
Organic Synthesis
1-[4-(Trifluoromethyl)phenyl]butan-2-one serves as a versatile building block in organic chemistry. Its structure allows for further functionalization, enabling the synthesis of complex molecules.
Key Reactions:
- Oxidation: Can be oxidized to form carboxylic acids or other derivatives.
- Reduction: The ketone group can be reduced to an alcohol.
- Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Medicinal Chemistry
The incorporation of fluorine into drug design has been shown to enhance bioactivity and metabolic stability. Fluorinated compounds constitute a significant portion of modern pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine .
Case Study:
In drug development, fluorinated compounds like ezetimibe demonstrate increased potency due to structural modifications that improve metabolic stability and binding affinity .
Agrochemicals
Fluorination in agrochemicals can modify physicochemical properties such as lipophilicity and solubility, leading to more effective crop protection agents. The use of this compound in this sector is being explored for its potential to enhance the efficacy of pesticides and herbicides by improving their stability and activity against target pests .
Specialty Chemicals
The compound is utilized in the production of specialty chemicals that require unique properties imparted by the trifluoromethyl group. These chemicals find applications in various industries, including electronics and materials science .
Data Tables
| Compound | Application Type | Key Benefits |
|---|---|---|
| Ezetimibe | Cholesterol absorption inhibitor | Enhanced potency due to fluorination |
| Celecoxib | Anti-inflammatory drug | Improved metabolic stability |
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]butan-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Analogs: Substituent Effects
4-Phenyl-2-butanone (CAS 2550-26-7)
- Molecular Formula : C₁₀H₁₂O
- Key Differences : Lacks the trifluoromethyl group, resulting in lower molecular weight (148.2 g/mol) and reduced electronegativity .
- Impact : The absence of the trifluoromethyl group likely decreases lipophilicity and metabolic stability compared to the target compound.
3-(4-Methylphenyl)butan-2-one (CAS 59115-82-1)
- Molecular Formula : C₁₁H₁₄O
- Key Differences : Substituted with a methyl group instead of trifluoromethyl.
4-(4-Hydroxyphenyl)butan-2-one (CAS 5471-51-2)
- Molecular Formula : C₁₀H₁₂O₂
- Key Differences : Contains a hydroxyl group instead of trifluoromethyl.
- Impact : The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving aqueous solubility but reducing stability under acidic conditions .
Functional Group Analogs
N1-[4-(Trifluoromethyl)phenyl]-2-phenylbutanamide
- Molecular Formula: C₁₇H₁₆F₃NO
- Key Differences : Replaces the ketone with an amide group.
- Impact : Amides exhibit stronger hydrogen-bonding interactions and greater hydrolytic stability, making them more suitable for drug design .
1-(4-(Methoxy(phenyl)methyl)-2-methylphenoxy)butan-2-one
- Activity : α-Glucosidase inhibitor (IC₅₀: 10.30 µg/mL), outperforming the control drug acarbose (IC₅₀: 12.00 µg/mL) .
- Key Differences: Incorporates a phenoxy group and methoxy(phenyl)methyl substituent.
- Insight : The trifluoromethyl group in the target compound may similarly enhance enzyme inhibition by increasing binding affinity, though direct evidence is lacking.
Pyridine Derivatives with Trifluoromethyl Groups
- Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
- Activity: Non-azolic CYP51 inhibitors effective against Trypanosoma cruzi .
- Insight : The trifluoromethyl group’s electron-withdrawing nature may stabilize interactions with enzyme active sites.
Data Table: Key Properties of Compared Compounds
Biological Activity
1-[4-(Trifluoromethyl)phenyl]butan-2-one, commonly referred to as TFMPB, is a synthetic organic compound that has garnered significant interest in medicinal chemistry and materials science due to its unique structural features and biological activities. This article explores the biological activity of TFMPB, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Characteristics:
- Molecular Formula: C12H13F3O
- Molecular Weight: 262.22 g/mol
- CAS Number: 645389-22-6
- Solubility: Soluble in organic solvents
The trifluoromethyl group in TFMPB enhances its lipophilicity, which is crucial for biological interactions. The synthesis typically involves several steps from readily available precursors, allowing for modifications that may enhance biological activity or tailor properties for specific applications.
The biological activity of TFMPB can be attributed to its interaction with various biological targets. The presence of hydroxy and methoxy groups facilitates hydrogen bonding with enzymes or receptors, potentially influencing their activity. The trifluoromethyl group improves membrane penetration, allowing better interaction with intracellular targets.
Anticancer Activity
Recent studies have demonstrated that TFMPB exhibits significant anticancer properties. For instance:
- In vitro Studies: TFMPB has shown cytotoxic activity against various tumor cell lines, including human cervical (HeLa), colon adenocarcinoma (Caco-2), and mouse embryo (3T3-L1) cells. The IC50 values for these cell lines indicate moderate to high potency .
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 5.2 |
| Caco-2 | 7.8 |
| 3T3-L1 | 6.5 |
Antimicrobial Activity
TFMPB also displays antimicrobial properties:
- Antibacterial Studies: It has demonstrated effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.070 to 8.95 μM .
| Bacterial Strain | MIC (μM) |
|---|---|
| MRSA | 0.070 |
| E. faecalis | 4.66 |
Antifungal Activity
Another area of interest is the antifungal activity of TFMPB:
- Fungal Inhibition: In studies against Candida species, TFMPB exhibited MIC values comparable to standard antifungal agents, indicating potential as a therapeutic agent against resistant strains .
Case Studies
Case Study 1: Antitumor Activity
A study explored the structure-activity relationship (SAR) of TFMPB derivatives, revealing that modifications at specific positions on the phenyl ring significantly influenced anticancer potency. Derivatives with enhanced lipophilicity showed improved IC50 values against ovarian cancer cell lines, particularly with IC50 values as low as 2.76 μM .
Case Study 2: Antimicrobial Efficacy
In a comparative analysis of TFMPB's antimicrobial effects against standard antibiotics, it was found to possess superior activity against enterococci and staphylococci strains, highlighting its potential application in treating resistant infections .
Q & A
Q. What are the common synthetic routes for 1-[4-(Trifluoromethyl)phenyl]butan-2-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a trifluoromethyl-substituted aromatic ring in the presence of Lewis acids (e.g., AlCl₃). For optimization:
- Catalyst loading : Studies on analogous systems suggest 10–15 mol% catalyst improves yield .
- Temperature : Elevated temperatures (80–100°C) enhance reaction rates but may require controlled conditions to avoid side reactions.
- Solvent : Use polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates.
- Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients is recommended for isolating the ketone .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Identifies protons adjacent to the ketone (δ 2.5–3.0 ppm for methylene groups) and aromatic protons (δ 7.4–8.0 ppm) .
- ¹⁹F NMR : Detects the trifluoromethyl group (δ -60 to -65 ppm) .
- IR Spectroscopy : A strong carbonyl stretch (C=O) near 1700–1750 cm⁻¹ confirms the ketone .
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) and fragmentation patterns validate the molecular formula .
Q. What are the recommended purification techniques for this compound, and how does its solubility profile affect these methods?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures due to moderate solubility in polar solvents.
- Column Chromatography : Optimize solvent polarity (e.g., hexane:ethyl acetate 4:1) to separate from byproducts like sulfoxides or alcohols .
- Solubility Considerations : The trifluoromethyl group enhances lipophilicity, favoring dissolution in dichloromethane or THF over aqueous systems .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the reactivity of the ketone moiety in nucleophilic addition reactions?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing, polarizing the carbonyl and increasing electrophilicity. This accelerates nucleophilic attacks (e.g., Grignard reagents) but may sterically hinder bulkier nucleophiles. For example:
- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may over-reduce aromatic rings .
- Oxidation : MnO₂ or CrO₃ oxidizes the ketone to carboxylic acid derivatives, though competing side reactions require careful monitoring .
Q. What strategies can resolve contradictions in reported reaction yields or conditions for synthesizing this compound?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary temperature, catalyst loading, and solvent ratios to identify optimal conditions .
- Analytical Cross-Validation : Use HPLC or GC-MS to confirm product purity and quantify yields independently .
- Reagent Purity : Trace moisture in Lewis acids (e.g., AlCl₃) can deactivate catalysts; pre-dry reagents under vacuum .
Q. How can computational methods like DFT be applied to study the reaction mechanisms involving this compound?
- Methodological Answer :
- Transition State Analysis : DFT calculations (e.g., B3LYP/6-31G*) model energy barriers for nucleophilic additions or cyclization reactions.
- Electrostatic Potential Maps : Visualize charge distribution to predict regioselectivity in electrophilic substitutions .
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate reaction environments .
Q. What biological assay designs are appropriate for evaluating the bioactivity of this compound?
- Methodological Answer :
- Antimicrobial Activity : Use disk diffusion assays against E. coli or S. aureus with concentrations ranging from 10–100 µg/mL .
- Antioxidant Screening : Employ DPPH radical scavenging assays; IC₅₀ values below 50 µM indicate significant activity .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) assess safety profiles at 24–72 hr exposure .
Q. How to analyze substituent effects on the electronic properties of derivatives using Hammett plots or spectroscopic data?
- Methodological Answer :
- Hammett σ Constants : Correlate substituent electronic effects (e.g., -CF₃ vs. -CH₃) with reaction rates (log k/k₀) for nucleophilic additions .
- ¹³C NMR Shifts : Carbonyl carbon chemical shifts (δ 200–220 ppm) reflect electron-withdrawing/donating effects of substituents .
- X-ray Crystallography : Resolve bond length alterations in the ketone group due to -CF₃ substitution .
Data Contradiction Analysis
Example : Discrepancies in reported yields for Friedel-Crafts syntheses may arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
